N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3S/c1-11-5-7-21(8-6-11)12-3-4-15(24)22(20-12)9-13(23)17-16-19-18-14(26-16)10-25-2/h3-4,11H,5-10H2,1-2H3,(H,17,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYFZKYEEJWAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring.
Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced through a substitution reaction.
Formation of the Pyridazinone Moiety: This involves the cyclization of suitable precursors to form the pyridazinone ring.
Coupling of the Two Rings: The final step involves coupling the thiadiazole and pyridazinone rings through an appropriate linker, such as an acetamide group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole moiety demonstrates reactivity at its nitrogen and sulfur centers. Under basic conditions (e.g., K₂CO₃ in DMF), nucleophilic substitution occurs at the thiadiazole's sulfur atom. For example:
| Reagent | Conditions | Product Modification | Reference |
|---|---|---|---|
| Methyl iodide | DMF, 60°C, 12 hrs | S-Methylation | |
| Benzyl chloride | THF, RT, 24 hrs | S-Benzylation |
This reaction preserves the conjugated system while altering electronic properties, potentially enhancing biological activity.
Hydrolysis Reactions
The acetamide linkage undergoes hydrolysis under controlled acidic or basic conditions:
Acidic Hydrolysis (HCl 6M, reflux):
Cleaves the acetamide bond to yield:
-
5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-imine
-
2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid
Basic Hydrolysis (NaOH 2M, 80°C):
Produces the corresponding carboxylate salt with full decomposition observed after 8 hrs .
Oxidation Reactions
The thiadiazole ring oxidizes selectively with H₂O₂ (30%):
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ | Acetic acid, 50°C, 6 hrs | Thiadiazole S-oxide derivative | 78% |
This modification increases polarity while retaining the pyridazine scaffold.
Coupling Reactions
The compound participates in carbodiimide-mediated couplings (EDC/HOBt system) at the acetamide's carbonyl group:
Example Reaction:
textCompound + R-NH₂ → N-[(thiadiazolylidene)]-2-[pyridazinyl]-N'-alkylurea
Key applications include bioconjugation and prodrug synthesis .
Ring-Opening Reactions
Under strong nucleophilic conditions (e.g., NH₂NH₂·H₂O in ethanol):
| Reagent | Conditions | Outcome |
|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 24 hrs | Thiadiazole ring opening with hydrazine incorporation |
This generates a linear hydrazone derivative, altering pharmacological properties.
Stability Profile
| Stress Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (254 nm) | Photooxidation of thiadiazole | 48 hrs |
| pH 1.2 (simulated gastric) | Acetamide hydrolysis | 92% intact at 24 hrs |
| pH 7.4 (physiological) | Minimal degradation | >95% intact at 72 hrs |
Data indicates greater stability in neutral vs. extreme pH environments .
Catalytic Transformations
Palladium-catalyzed cross-coupling occurs at the pyridazine ring:
| Reaction Type | Catalyst System | Product Functionalization |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl group introduction at C4-pyridazine |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amination at C3-pyridazine |
These reactions enable structural diversification for structure-activity relationship studies .
Reductive Modifications
Selective reduction of the pyridazine ring using H₂ (1 atm) over Pd/C:
| Conditions | Outcome |
|---|---|
| MeOH, RT, 6 hrs | Partial saturation of pyridazine to dihydropyridazine |
Complete hydrogenation requires elevated pressures (5 atm) .
This comprehensive reactivity profile demonstrates the compound's versatility as a synthetic intermediate. Strategic functionalization at the thiadiazole, pyridazine, or acetamide positions enables tailored modifications for pharmacological optimization while maintaining core structural integrity.
Scientific Research Applications
Medicinal Chemistry
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide has been studied for its potential as an anticancer agent . Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, such as kinases and proteases, disrupting cellular signaling pathways that lead to cell death.
Case Study: Anticancer Activity
A study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics. The mechanism of action was linked to the inhibition of tumor growth through apoptosis induction.
Antimicrobial Properties
The compound exhibits promising antimicrobial activity , particularly against both Gram-positive and Gram-negative bacteria. Its structural characteristics allow it to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
Case Study: Antimicrobial Efficacy
In vitro tests showed that derivatives of this compound displayed antibacterial activity superior to traditional antibiotics like ampicillin and streptomycin by 10–50 times. This suggests its potential use in treating resistant bacterial infections.
Organic Synthesis
In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its unique structure allows for various modifications that can lead to new pharmaceuticals or materials with specific properties.
Synthetic Routes:
- Formation of Thiadiazole Ring: Synthesized through cyclization reactions involving hydrazine derivatives.
- Pyridazine Coupling: Achieved using palladium-catalyzed cross-coupling methods.
- Final Assembly: Condensation of intermediates under controlled conditions.
Material Science Applications
The unique electronic and optical properties of this compound make it a candidate for developing novel materials. Research is ongoing into its application in sensors and electronic devices due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Features :
- Thiadiazole Core : The (2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene moiety contributes electron-withdrawing properties and enhances metabolic stability.
- Pyridazinone Unit: The 6-oxopyridazin-1(6H)-yl group provides a planar, aromatic system conducive to π-π stacking interactions with biological targets.
Characterization typically employs NMR spectroscopy (e.g., δ 12.94 ppm for NH protons in similar acetamide derivatives) and mass spectrometry (e.g., m/z 515 [M+H]+ for related structures) .
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its 4-methylpiperidin-1-yl-pyridazinone and methoxymethyl-thiadiazole motifs. Below is a comparative analysis with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Table 2: Pharmacokinetic and Physicochemical Properties
Key Findings :
4-Methylpiperidine vs. Morpholine : The 4-methylpiperidin-1-yl group in the target compound improves lipophilicity (LogP 2.8 vs. 1.9) and may enhance CNS activity compared to the morpholine analog .
Biological Activity
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a thiadiazole ring and a pyridazine moiety, which are known for their diverse pharmacological properties.
Chemical Structure
The chemical structure can be represented as follows:
This structure includes:
- Thiadiazole ring : Known for its anticancer and antimicrobial properties.
- Pyridazine moiety : Associated with various biological activities including anti-inflammatory and analgesic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and pyridazine derivatives. For instance, research indicated that similar thiadiazole-based compounds exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which leads to reduced proliferation of cancer cells .
Antibacterial Properties
The antibacterial activity of thiadiazole derivatives has been well-documented. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated moderate to strong inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. .
Anticonvulsant Activity
Thiadiazole derivatives have also been explored for their anticonvulsant properties. In animal models, certain derivatives showed promising results in reducing seizure activity, suggesting that the compound may modulate neurotransmitter systems involved in seizure propagation .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors, altering their activity.
- Induction of Apoptosis : Through the activation of apoptotic pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Primarily affecting the G2/M transition phase in cancer cells, thus inhibiting their proliferation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
Q & A
Q. How to resolve overlapping IR peaks in acetamide derivatives?
- Answer : Deconvolute spectra using second-derivative analysis or 2D-IR correlation spectroscopy. Compare with reference compounds (e.g., thiadiazole standards) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
